molecular formula C12H20FNO4 B3049220 O1-tert-butyl O2-methyl (2S,4R,5S)-4-fluoro-5-methyl-pyrrolidine-1,2-dicarboxylate CAS No. 1984825-19-5

O1-tert-butyl O2-methyl (2S,4R,5S)-4-fluoro-5-methyl-pyrrolidine-1,2-dicarboxylate

Cat. No. B3049220
CAS RN: 1984825-19-5
M. Wt: 261.29
InChI Key: DWKRYBXQNLRIKM-YIZRAAEISA-N
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Description

O1-tert-butyl O2-methyl (2S,4R,5S)-4-fluoro-5-methyl-pyrrolidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C12H20FNO4 and its molecular weight is 261.29. The purity is usually 95%.
BenchChem offers high-quality O1-tert-butyl O2-methyl (2S,4R,5S)-4-fluoro-5-methyl-pyrrolidine-1,2-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O1-tert-butyl O2-methyl (2S,4R,5S)-4-fluoro-5-methyl-pyrrolidine-1,2-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathway Investigation

A study by Prakash et al. (2008) delved into the metabolism of CP-533,536, an EP2 receptor-selective prostaglandin E2 agonist, which is structurally related to the given compound. This research highlighted the involvement of cytochrome P450 isoforms (CYP3A4, CYP3A5, and CYP2C8) in the metabolism of the compound, identifying major pathways including oxidation of the tert-butyl moiety and unusual C-demethylation of the tert-butyl group. This information is crucial in understanding the metabolic fate of related compounds in human liver microsomes (Prakash et al., 2008).

Crystal Structure Elucidation

Clegg et al. (2003) studied a compound structurally similar to the queried chemical, revealing details about its crystal structure. The research described the conformation of the pyrrolidine ring and the intermolecular interactions, such as hydrogen bonding, which are vital for understanding the compound's chemical behavior and potential interactions with biological macromolecules (Clegg, Deboves, & Elsegood, 2003).

Synthetic Methodologies and Chemical Reactions

Terakado and Oriyama (2006) explored the catalytic asymmetric acylation of alcohols using chiral diamines derived from (S)-proline. This research is significant as it provides insights into synthetic methodologies that can be applied to similar compounds for the development of pharmaceuticals or other chemical entities (Terakado & Oriyama, 2006).

Chemical and Pharmacological Synthesis

Yoo et al. (2008) examined the in vitro metabolism of LC15-0133, a novel dipeptidyl peptidase-4 inhibitor. The study provided insights into the metabolic reactions, such as hydroxylation and carbonyl reduction, and identified a C-demethylated metabolite. This research contributes to understanding the metabolic pathways and potential pharmacological interactions of related compounds (Yoo et al., 2008).

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4R,5S)-4-fluoro-5-methylpyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20FNO4/c1-7-8(13)6-9(10(15)17-5)14(7)11(16)18-12(2,3)4/h7-9H,6H2,1-5H3/t7-,8+,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKRYBXQNLRIKM-YIZRAAEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(N1C(=O)OC(C)(C)C)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C[C@H](N1C(=O)OC(C)(C)C)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701111663
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-fluoro-5-methyl-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4R,5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701111663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R,5S)-1-tert-Butyl 2-methyl 4-fluoro-5-methylpyrrolidine-1,2-dicarboxylate

CAS RN

1984825-19-5
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-fluoro-5-methyl-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4R,5S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1984825-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-fluoro-5-methyl-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4R,5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701111663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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